molecular formula C16H16BrNO B12626271 1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-15-5

1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B12626271
CAS No.: 920804-15-5
M. Wt: 318.21 g/mol
InChI Key: DBWOASKCHXOHLX-LBPRGKRZSA-N
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Description

1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is an organic compound that features a bromophenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as flow microreactors, can enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields make it a valuable compound for scientific and industrial purposes.

Properties

CAS No.

920804-15-5

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16BrNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1

InChI Key

DBWOASKCHXOHLX-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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